molecular formula C11H16ClN B13695857 3-(2-Ethylphenyl)azetidine Hydrochloride

3-(2-Ethylphenyl)azetidine Hydrochloride

Cat. No.: B13695857
M. Wt: 197.70 g/mol
InChI Key: BSLVQHIXVUPFRM-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2-Ethylphenyl)azetidine Hydrochloride, typically involves cyclization reactions. . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.

Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and can be performed under mild conditions.

Industrial Production Methods

Industrial production of azetidines often employs scalable methods such as microwave-assisted cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates reactions with various biological molecules, leading to the formation of covalent bonds and modulation of biological pathways . The specific molecular targets and pathways depend on the functional groups present on the azetidine ring and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(2-ethylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-9-5-3-4-6-11(9)10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H

InChI Key

BSLVQHIXVUPFRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2CNC2.Cl

Origin of Product

United States

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